4-Hydroxyhexenal

描述

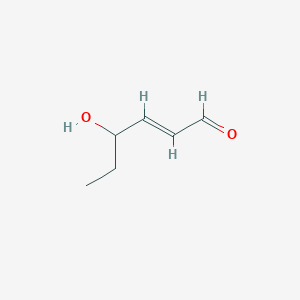

4-Hydroxyhexenal is a lipid peroxidation product derived from the oxidation of omega-3 fatty acids, such as docosahexaenoic acid. It is a reactive aldehyde and is known for its role in various biological processes, including oxidative stress and inflammation. This compound is structurally similar to other lipid peroxidation products like 4-hydroxynonenal, which is derived from omega-6 fatty acids.

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxyhexenal can be synthesized through the nonenzymatic oxidation of docosahexaenoic acid. This process involves the peroxidation of the fatty acid, leading to the formation of the aldehyde. The reaction typically requires the presence of reactive oxygen species and can be facilitated by various catalysts and conditions that promote lipid peroxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the controlled oxidation of docosahexaenoic acid using specific oxidizing agents. The process is carefully monitored to ensure the desired product is obtained with minimal by-products. Chromatographic techniques are often employed to purify the compound and achieve high purity levels.

化学反应分析

Types of Reactions: 4-Hydroxyhexenal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Addition Reactions: It can react with nucleophiles, such as amines and thiols, forming adducts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Addition Reactions: Various adducts with nucleophiles.

科学研究应用

1.1. Antioxidant and Anti-inflammatory Properties

Research indicates that 4-HHE exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress. For instance, studies have shown that 4-HHE can induce the expression of heme oxygenase-1 (HO-1), an important enzyme involved in cytoprotection and anti-inflammatory responses. In experiments with mice, dietary supplementation with DHA led to increased levels of 4-HHE in vascular tissues, which was associated with enhanced expression of HO-1 and improved endothelial function .

1.2. Protein Modifications in Retinal Cells

4-HHE has been implicated in the modification of proteins within retinal tissues following exposure to light. A study demonstrated that light exposure increased the levels of 4-HHE-modified proteins in rat retinas, suggesting a role for this aldehyde in light-induced retinal damage. The protective antioxidant phenyl-N-tert-butylnitrone (PBN) was shown to inhibit these modifications, indicating that 4-HHE may contribute to photoreceptor apoptosis under oxidative stress conditions .

2.1. Antimicrobial Activity

Recent research has explored the antimicrobial properties of 4-HHE against foodborne pathogens. A study focusing on Lactiplantibacillus plantarum found that 4-HHE displayed significant inhibitory effects on bacterial growth, with a minimum inhibitory concentration (MIC) determined at 250 μg/mL. The compound disrupted cell wall integrity and altered metabolic pathways, providing insights into its potential as a natural preservative in food products .

3.1. Potential Role in Cancer Research

Elevated levels of 4-HHE have been detected in the exhaled breath of lung cancer patients, suggesting a possible biomarker role for this compound in cancer diagnostics . The relationship between lipid peroxidation products like 4-HHE and cancer warrants further investigation to elucidate their potential as therapeutic targets or diagnostic tools.

3.2. Neuroprotective Effects

The neuroprotective effects of 4-HHE have been studied in the context of neurodegenerative diseases. Its ability to modulate oxidative stress responses may offer therapeutic avenues for conditions characterized by inflammation and oxidative damage .

Summary Table of Applications

作用机制

4-Hydroxyhexenal exerts its effects primarily through its reactivity with nucleophiles in biological systems. It can form adducts with proteins, lipids, and nucleic acids, leading to modifications that affect cellular functions. One of the key pathways involved is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. This activation helps in mitigating oxidative stress and protecting cells from damage.

相似化合物的比较

4-Hydroxyhexenal is similar to other lipid peroxidation products, such as:

4-Hydroxynonenal: Derived from omega-6 fatty acids, it shares similar reactivity and biological effects but differs in its fatty acid origin.

Malondialdehyde: Another lipid peroxidation product, it is less reactive but still plays a role in oxidative stress and cellular damage.

Uniqueness: this compound is unique due to its origin from omega-3 fatty acids, which are known for their beneficial effects on health. Its role in activating the Nrf2 pathway and its involvement in various biological processes make it a compound of significant interest in research related to oxidative stress and inflammation.

生物活性

4-Hydroxyhexenal (4-HHE) is a reactive carbonyl species produced during the lipid peroxidation of polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities, including antimicrobial effects, modulation of gene expression related to lipid metabolism, and potential implications in various diseases. This article reviews the biological activity of 4-HHE based on recent research findings, case studies, and its impact on health.

4-HHE is primarily generated through the oxidation of DHA, an omega-3 fatty acid prevalent in fish oils. The molecular structure of 4-HHE contributes to its reactivity and biological effects. As a lipid peroxidation product, it is associated with oxidative stress and can modify proteins, leading to various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-HHE. A study focused on Lactiplantibacillus plantarum , a bacterium commonly found in fermented foods, demonstrated that:

- Minimum Inhibitory Concentration (MIC) : The MIC of 4-HHE was determined to be 250 μg/mL .

- Mechanism of Action : Time-kill assays showed that 4-HHE significantly inhibited bacterial growth. Scanning electron microscopy revealed that it disrupted cell wall integrity and altered cell morphology, compromising membrane permeability and disrupting intracellular homeostasis .

Impact on Lipid Metabolism

4-HHE has been shown to influence lipid metabolism significantly. In a study involving human placental explants:

- Gene Expression : Exposure to increasing concentrations (25 μM, 50 μM, and 100 μM) of 4-HHE resulted in decreased expression of several key genes involved in fatty acid uptake and synthesis:

- MFSD2A (major facilitator superfamily domain-containing protein 2)

- LDLR (low-density lipoprotein receptor)

- SREBP1/2 (sterol regulatory element-binding proteins)

The expression levels of these genes were significantly reduced at higher concentrations, indicating that 4-HHE may impair fatty acid transport and synthesis under oxidative stress conditions .

Role in Disease Mechanisms

4-HHE's biological activity extends to its potential role in disease mechanisms:

- Cancer : In lung cancer studies, both n-3 and n-6 polyunsaturated fatty acids (PUFAs) and their lipid peroxidation products like 4-HHE were shown to inhibit tumor cell growth without inducing cell death. This suggests a protective role against cancer progression through modulation of inflammatory pathways .

- Retinal Damage : Research on retinal tissues indicated that exposure to light increased the levels of proteins modified by 4-HHE. This modification is implicated in early retinal damage processes leading to apoptosis, suggesting that oxidative stress plays a critical role in vision-related diseases .

Case Study: Antimicrobial Effects on Fermented Foods

A study examined the effects of 4-HHE on microbial growth in dry-cured fish products. The findings confirmed that 4-HHE effectively inhibited the growth of spoilage bacteria, thus enhancing food safety and shelf life .

Case Study: Placental Lipid Metabolism

In another case study involving placental tissue, researchers observed that exposure to high concentrations of 4-HHE led to significant downregulation of genes responsible for lipid metabolism. This finding raises concerns regarding the implications for maternal-fetal health during oxidative stress conditions .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial Effects | MIC = 250 μg/mL against L. plantarum; disrupts cell integrity |

| Lipid Metabolism Modulation | Decreased expression of MFSD2A, LDLR, SREBP1/2 at ≥50 μM concentrations |

| Cancer Growth Inhibition | Inhibits lung cancer cell growth; protective effects noted |

| Retinal Damage | Increased protein modifications linked to apoptosis post-light exposure |

属性

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。